2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step often involves the use of thiol reagents under basic conditions to introduce the sulfanyl group onto the triazole ring.
Attachment of Aromatic Substituents: The aromatic substituents can be introduced through nucleophilic substitution reactions, often using halogenated aromatic compounds and appropriate nucleophiles.
Final Coupling: The final step involves coupling the triazole derivative with 3-chloro-2-methylphenyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated aromatic compounds and nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the aromatic rings or triazole ring.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide shares structural similarities with other triazole derivatives and sulfanyl-containing compounds.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
Aryl halide derivatives: Compounds like 1-benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy) are used in complex synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, sulfanyl group, and multiple aromatic substituents, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
539811-03-5 |
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Molecular Formula |
C28H29ClN4O2S |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-19-23(29)11-8-12-24(19)30-26(34)18-36-27-32-31-25(33(27)21-9-6-5-7-10-21)17-35-22-15-13-20(14-16-22)28(2,3)4/h5-16H,17-18H2,1-4H3,(H,30,34) |
InChI Key |
XPNDUGMQMVZBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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